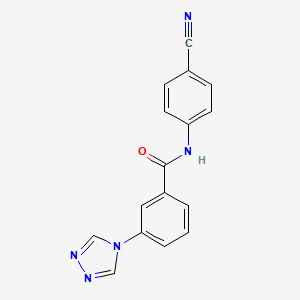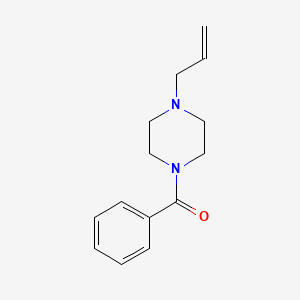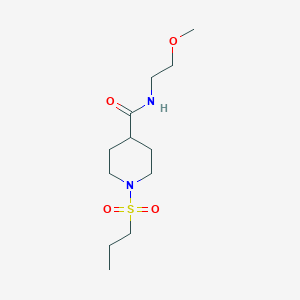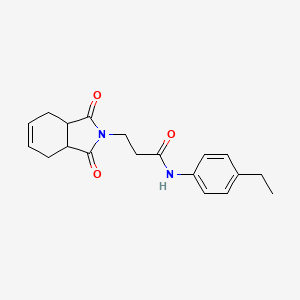![molecular formula C18H18N2O2 B5475191 1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B5475191.png)
1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound that features a pyrazole ring substituted with hydroxyphenyl and methylphenyl groups
Méthodes De Préparation
The synthesis of 1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxyacetophenone with 4-methylbenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-[5-(3-Hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone can be compared with similar compounds such as:
1-(3-methylphenyl)ethanone: This compound lacks the hydroxy and pyrazole groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(2-hydroxy-4-methoxyphenyl)ethanone: This compound has a methoxy group instead of a methyl group, which can influence its chemical properties and reactivity.
The unique combination of hydroxyphenyl and methylphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-[5-(3-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-6-8-14(9-7-12)18-11-17(19-20(18)13(2)21)15-4-3-5-16(22)10-15/h3-10,18,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMFHQFGLJRRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5475123.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5475132.png)


![1-[(3-CHLOROPHENYL)METHYL]-4-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)PIPERAZINE](/img/structure/B5475153.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[4-(1H-pyrazol-4-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5475156.png)
![(5E)-3-ethyl-5-[[3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475171.png)


![{5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5475177.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5475186.png)

![ethyl {(5E)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5475202.png)
